molecular formula C14H14ClN3S B4136186 N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea

N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea

Cat. No. B4136186
M. Wt: 291.8 g/mol
InChI Key: IZEPOENTHXIAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea, also known as CMPTU, is a small molecule compound that is widely used in scientific research. It is a thiourea derivative and has a molecular weight of 276.82 g/mol. CMPTU has been found to have various biochemical and physiological effects, making it a useful tool for investigating different biological processes.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea is not fully understood. However, it has been suggested that N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea may act as an allosteric modulator of ion channels, leading to changes in their activity. N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea has been found to increase the activity of TRPM8 and TRPV1 channels, while inhibiting the activity of TRPA1 channels.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as glutamate and substance P, which are involved in pain sensation. N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea has been shown to modulate the activity of different ion channels, leading to changes in thermoregulation and other physiological processes.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea has several advantages as a pharmacological tool in scientific research. It is a small molecule compound that can easily penetrate cell membranes, making it useful for studying intracellular processes. N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea is also relatively stable and can be easily synthesized in the laboratory. However, N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea has some limitations, including its specificity for ion channels, which may limit its use in studying other biological processes.

Future Directions

There are several future directions for the use of N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea in scientific research. One potential application is in the development of novel pain therapies. N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea has been found to modulate the activity of ion channels involved in pain sensation, making it a potential target for the development of new pain medications. Additionally, N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory effects. Further research is needed to fully understand the potential applications of N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea in scientific research and medicine.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N'-(6-methyl-2-pyridinyl)thiourea has been extensively used in scientific research as a pharmacological tool to investigate various biological processes. It has been found to modulate the activity of different ion channels, including TRPM8, TRPV1, and TRPA1, which are involved in pain sensation, thermoregulation, and other physiological processes.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3S/c1-9-8-11(15)6-7-12(9)17-14(19)18-13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEPOENTHXIAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-methylphenyl)-3-(6-methylpyridin-2-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.